[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol
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Description
[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol is a useful research compound. Its molecular formula is C20H17F6N5O2 and its molecular weight is 473.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound [5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol is a complex organic molecule that has garnered interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. Its structure includes multiple heterocycles, contributing to its potential pharmacological effects. The molecular formula can be represented as:
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar trifluoromethyl-containing compounds. For instance, compounds with structural similarities have demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism typically involves interference with bacterial fatty acid synthesis pathways, which are crucial for cell wall integrity and function.
Anticancer Potential
There is emerging evidence suggesting that derivatives of this compound may exhibit anticancer activity. For example, studies on related piperidine derivatives have shown promising results in inhibiting tumor cell proliferation by inducing apoptosis through various signaling pathways .
Case Studies
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Inhibition of Enzymatic Activity :
A study focusing on a piperazine derivative demonstrated that it could inhibit bacterial Sfp-PPTase with submicromolar potency while showing no cytotoxicity toward human cells. This suggests a selective action that could be beneficial for therapeutic applications . -
Structure-Activity Relationship (SAR) :
Investigations into the SAR of similar compounds revealed that modifications to the trifluoromethyl groups significantly impacted biological activity. Compounds with electron-withdrawing groups exhibited enhanced inhibitory effects on target enzymes, suggesting a potential pathway for optimization in drug design .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGUBMHUHTULAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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